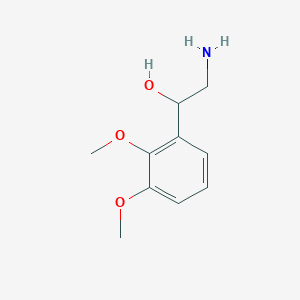
2-Amino-1-(2,3-dimethoxyphenyl)ethanol
Overview
Description
2-Amino-1-(2,3-dimethoxyphenyl)ethanol is an organic compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . It is a colorless crystal or white solid with a slight aroma and is soluble in various organic solvents such as ethanol and dimethylformamide . This compound is known for its role as an intermediate in the synthesis of biologically active substances, including antibacterial drugs and neurotransmitter-related compounds .
Preparation Methods
The synthesis of 2-Amino-1-(2,3-dimethoxyphenyl)ethanol typically involves the reaction of 2,3-dimethoxybenzene acetonitrile with aqueous ammonia, followed by reduction . The reaction conditions for the reduction step are usually maintained at temperatures between -10°C and 0°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Amino-1-(2,3-dimethoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: It can be reduced to form amines or alcohols, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Amino-1-(2,3-dimethoxyphenyl)ethanol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Amino-1-(2,3-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. As a metabolite of midodrine, it acts as a direct-acting sympathomimetic with selective alpha-adrenergic agonist activity . This means it stimulates alpha-adrenergic receptors in both arterial and venous systems, leading to vasoconstriction and increased blood pressure . The compound does not have direct central nervous system or cardiac effects, making it a valuable agent in the treatment of certain hypotensive states .
Comparison with Similar Compounds
2-Amino-1-(2,3-dimethoxyphenyl)ethanol can be compared with other similar compounds, such as:
2-Amino-1-(2,5-dimethoxyphenyl)ethanol: This compound has a similar structure but differs in the position of the methoxy groups on the benzene ring.
1-(2,3-Dimethoxyphenyl)ethanol: This compound lacks the amino group, which significantly alters its chemical properties and biological activity.
The uniqueness of this compound lies in its specific structure, which allows it to interact with alpha-adrenergic receptors selectively, making it a valuable compound in both research and therapeutic applications .
Properties
IUPAC Name |
2-amino-1-(2,3-dimethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-13-9-5-3-4-7(8(12)6-11)10(9)14-2/h3-5,8,12H,6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVQQUOJVHRFOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443039 | |
| Record name | 2-amino-1-(2,3-dimethoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17055-25-3 | |
| Record name | 2-amino-1-(2,3-dimethoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![8-Chloropyrazino[2,3-d]pyridazin-5-amine](/img/structure/B95187.png)



![2-Phenylfuro[3,2-b]pyridine](/img/structure/B95193.png)



